

Glufosinate Translocation in Plants: A Technical Guide to Apoplastic and Symplastic Movement

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Compound of Interest

Compound Name: Glufosinate

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Abstract

Glufosinate, a widely used broad-spectrum herbicide, is generally considered a contact herbicide due to its limited translocation within the plant. This technical guide delves into the mechanisms of **glufosinate** movement, specifically addressing its transport through the apoplastic and symplastic pathways. While its physicochemical properties suggest potential for phloem mobility, its rapid phytotoxic action, particularly of the L-isomer, significantly curtails symplastic movement, leading to a predominance of apoplastic translocation via the xylem. This document provides a comprehensive overview of the quantitative data, experimental protocols used to study translocation, and visual representations of the underlying physiological processes.

Introduction

Glufosinate, the ammonium salt of phosphinothricin, is a potent inhibitor of the enzyme glutamine synthetase (GS).^{[1][2][3]} Inhibition of GS leads to a rapid accumulation of ammonia and a depletion of glutamine, causing cessation of photosynthesis and eventual plant death.^[1] Its efficacy is often characterized by rapid, localized necrosis at the site of application, which has led to its classification as a contact herbicide with limited systemic action.^{[2][3][4][5][6]}

Understanding the translocation dynamics of **glufosinate** is critical for optimizing its herbicidal activity and for the development of new herbicidal formulations and resistant crop varieties.

Translocation, the movement of a substance from its point of application to other parts of the plant, occurs through two primary pathways: the apoplast and the symplast.

- **Apoplast:** This pathway consists of the non-living parts of the plant, including the cell walls and the xylem. Movement through the apoplast is primarily driven by the transpiration stream.
- **Symplast:** This pathway comprises the network of interconnected protoplasts (the living content of plant cells) via plasmodesmata. The phloem is the primary long-distance transport system within the symplast.

This guide will explore the extent to which **glufosinate** utilizes each of these pathways, the factors that govern its movement, and the experimental approaches used to elucidate these mechanisms.

Quantitative Data on Glufosinate Translocation

The translocation of **glufosinate** is markedly restricted in susceptible plants. The majority of the applied herbicide remains in the treated leaf. The following tables summarize quantitative data from studies using radiolabeled **glufosinate** (**¹⁴C-glufosinate**) to track its movement.

Table 1: Translocation of **¹⁴C-Glufosinate** in Various Weed Species 24 Hours After Treatment (HAT)

Weed Species	¹⁴C-Glufosinate Absorption (%)	Translocation out of Treated Leaf (% of Absorbed)	Distribution Below Treated Leaf (% of Translocated)	Distribution in Roots (% of Translocated)
Giant foxtail	67	15	Majority	Majority
Barnyardgrass	53	14	Majority	Majority
Velvetleaf	42	5	-	-
Common lambsquarters	16	< 1	-	-

Source: Adapted from Steckel, G. J., et al. (1997). Absorption and translocation of **glufosinate** on four weed species. Weed Science, 45(3), 378-381.

Table 2: Comparison of D,L-[14C]**glufosinate** Translocation in Susceptible and Resistant Brassica napus 72 Hours After Treatment (HAT)

Plant Genotype	Applied Compound	% of Applied 14C Exported from Treated Leaf
Susceptible (cv Excel)	D,L-[14C]glufosinate	6.3
Resistant (HCN27)	D,L-[14C]glufosinate	25.0
Susceptible (cv Excel)	D-[14C]glufosinate	Significantly higher than D,L-glufosinate
Both Genotypes	Acetyl-L-[14C]glufosinate	Extensively translocated

Source: Adapted from Beriault, J. N., et al. (1999). Phloem Transport of d,l-**Glufosinate** and Acetyl-l-**Glufosinate** in **Glufosinate**-Resistant and -Susceptible Brassica napus. Plant Physiology, 121(1), 65-74.[7]

The data clearly indicates that translocation is limited, especially in susceptible species. The higher translocation in resistant Brassica napus suggests that the metabolic inactivation of the herbicidally active L-isomer allows for greater movement.[7] The extensive translocation of the inactive D-isomer and the acetylated form further supports the hypothesis that the phytotoxicity of L-**glufosinate** restricts its own transport.[7]

Apoplastic vs. Symplastic Translocation

Glufosinate is a highly water-soluble compound, a characteristic that favors movement within the apoplastic pathway via the xylem.[4][5][6] Consequently, older leaves, which have a higher transpiration rate, tend to accumulate more **glufosinate** than younger, meristematic tissues.[4][5][6]

While **glufosinate** possesses the physicochemical properties that would theoretically allow for phloem (symplastic) transport, its rapid and potent herbicidal action creates a "self-limiting" effect on its translocation.[7] The active L-isomer of **glufosinate** quickly causes localized

cellular damage and membrane disruption at the site of application.[7] This damage impairs the plant's ability to load the herbicide into the phloem for long-distance transport.

In contrast, the inactive D-isomer of **glufosinate** and its detoxified metabolite, acetyl-L-**glufosinate**, are significantly more phloem-mobile.[7] This is demonstrated in **glufosinate**-resistant plants, where the pat gene product acetylates L-**glufosinate**, rendering it non-toxic and allowing for greater systemic movement.[7]

Therefore, while a minor degree of symplastic movement may occur, the dominant pathway for the limited translocation of **glufosinate** in susceptible plants is the apoplast.

Experimental Protocols

The study of **glufosinate** translocation predominantly relies on the use of radiolabeled molecules, most commonly **14C-glufosinate**. This allows for sensitive and quantitative tracking of the herbicide's movement and distribution within the plant.

General Protocol for **14C-Glufosinate** Translocation Study

- **Plant Material:** Grow plants to a specified growth stage under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and photoperiod).
- **Herbicide Preparation:** Prepare a treatment solution containing a known concentration of **14C-glufosinate**, often mixed with a commercial formulation of the herbicide to mimic field application conditions. The specific activity of the radiolabeled compound should be recorded.
- **Application:** Apply a precise volume of the **14C-glufosinate** solution to a specific location on a mature leaf (the "treated leaf"). A microsyringe is typically used for this purpose to ensure accurate dosing.
- **Incubation:** Leave the treated plants for various time intervals (e.g., 24, 48, 72 hours) under the same controlled environmental conditions.
- **Harvesting and Sectioning:** At each time point, harvest the plants and dissect them into different parts:

- Treated leaf
- Tissues above the treated leaf (e.g., upper leaves, shoots, flowers)
- Tissues below the treated leaf (e.g., lower stem)
- Roots
- Washing: Wash the surface of the treated leaf with a suitable solvent (e.g., water or a mild detergent solution) to remove any unabsorbed **¹⁴C-glufosinate**. The radioactivity in the wash solution is quantified to determine the amount of herbicide that was not absorbed.
- Quantification of Radioactivity:
 - The different plant sections are dried and then combusted in a biological oxidizer.
 - The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
 - The amount of radioactivity in each plant part is quantified using a liquid scintillation counter.
- Data Analysis: The amount of radioactivity in each plant part is expressed as a percentage of the total absorbed radioactivity to determine the translocation pattern and distribution of **glufosinate**.

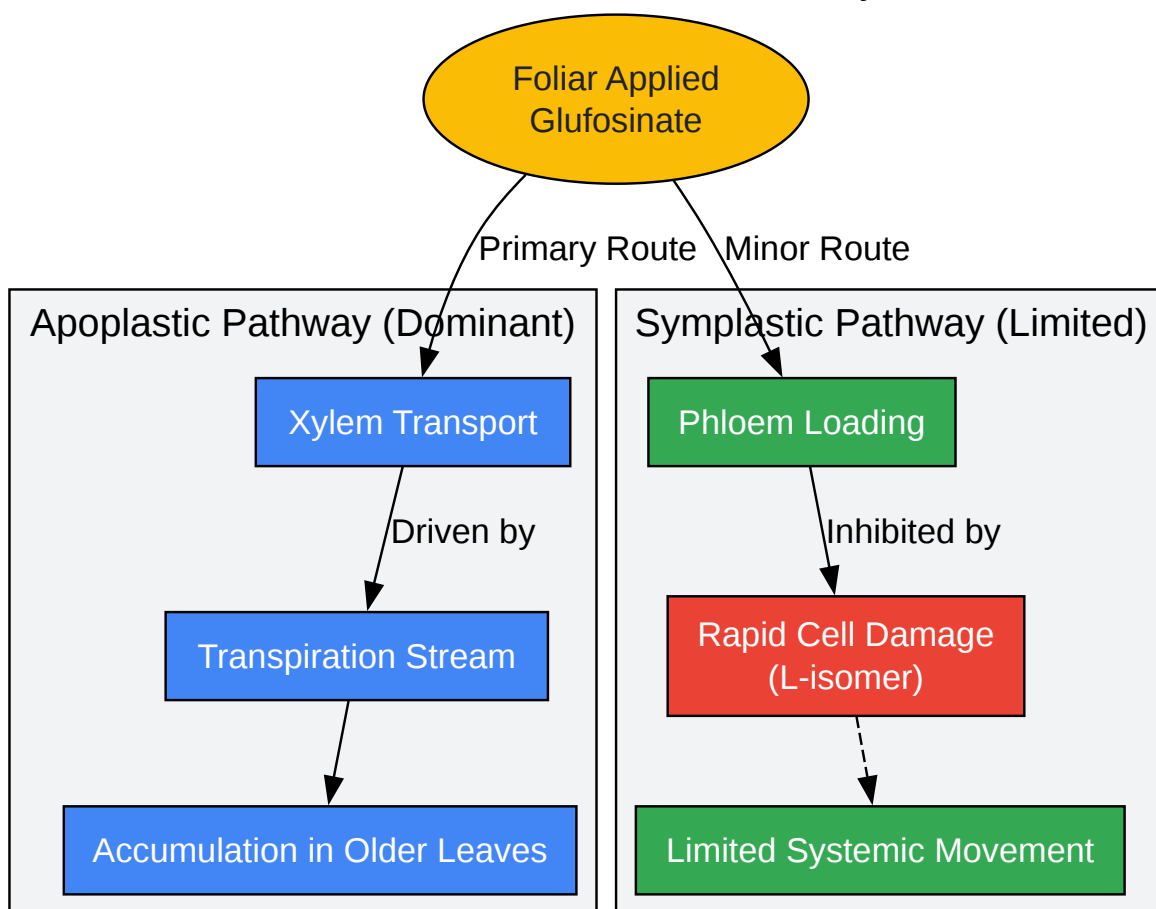
Autoradiography (Optional)

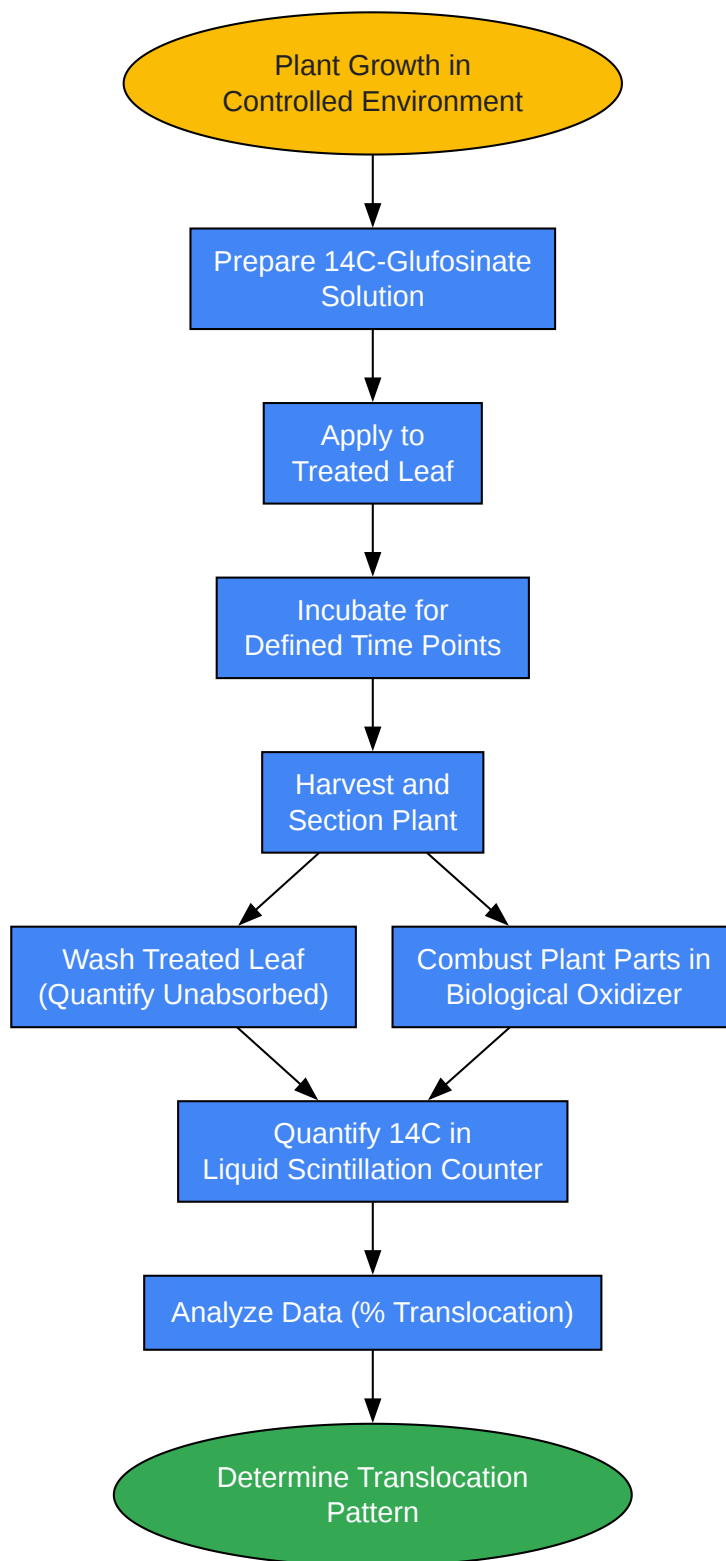
For a visual representation of **glufosinate** distribution, whole plants can be pressed and exposed to X-ray film. The areas of the plant containing the radiolabeled herbicide will appear as dark spots on the developed film.

Visualizing Glufosinate Translocation Pathways and Workflows

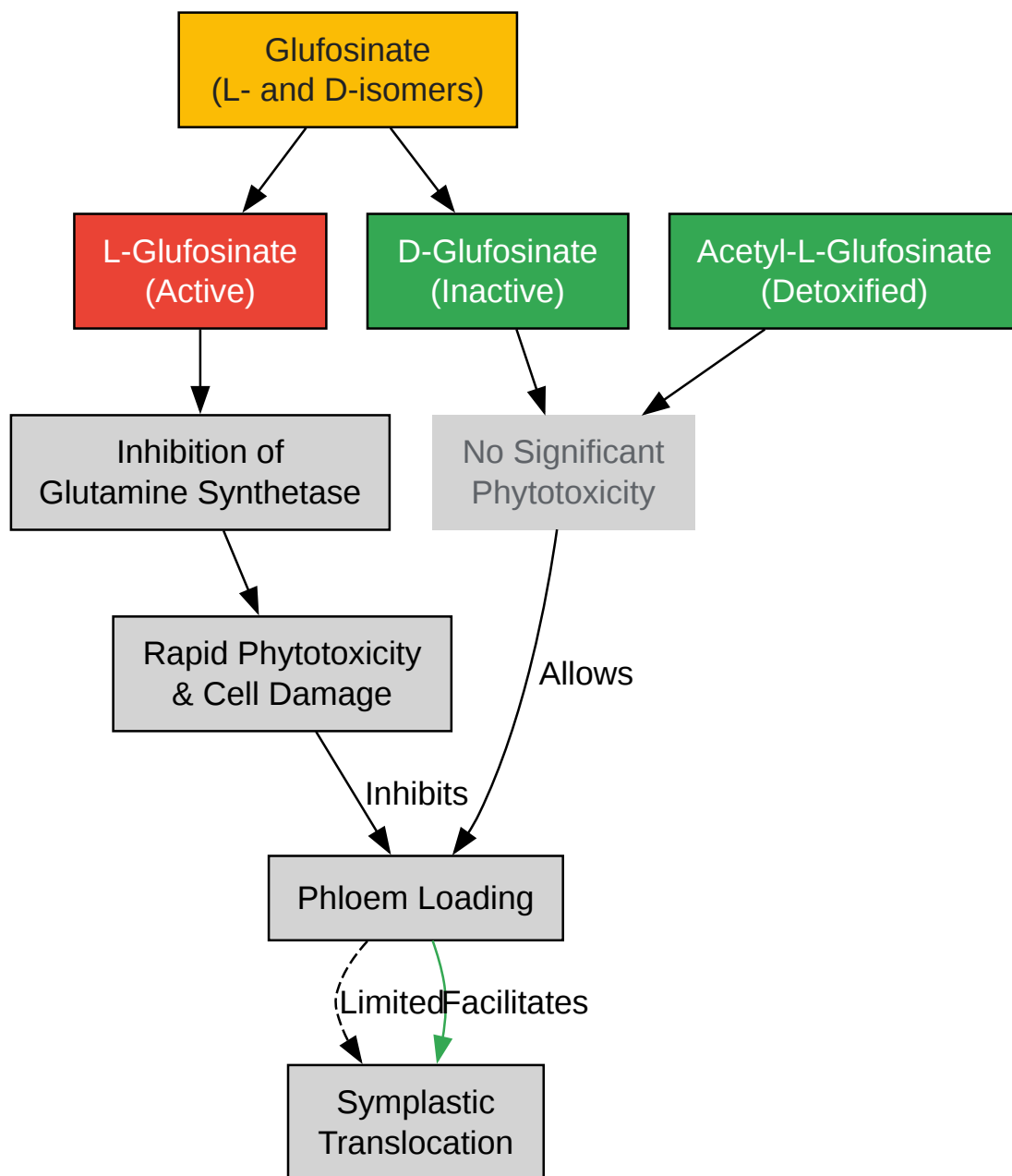
Graphviz diagrams are provided below to illustrate the key concepts and experimental procedures discussed in this guide.

Glufosinate Translocation Pathways



Experimental Workflow for ^{14}C -Glufosinate Translocation Study

Logical Relationship: Self-Limitation of Glufosinate Translocation



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